molecular formula C15H16BClO3 B1591257 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS No. 849062-38-0

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Cat. No. B1591257
CAS RN: 849062-38-0
M. Wt: 290.5 g/mol
InChI Key: MBKKDZFJTODELM-UHFFFAOYSA-N
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Description

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (4-(4'-Cl-BnO)-3,5-DMPBA) is an organoboronic acid used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of applications. Its structure, synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in

Scientific Research Applications

Organic Synthesis Applications

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid plays a crucial role in organic synthesis, particularly in the development of new compounds and reaction mechanisms. For instance, its derivatives have been utilized in the synthesis of benzofuro[2,3-c]pyrazol-3(1H)-ones, highlighting its importance in constructing complex molecular architectures (Hogale, Shirke, & Kharade, 1995). Similarly, its role in the carboxylation of aryl- and alkenylboronic esters with CO2 demonstrates its versatility in facilitating reactions that introduce carboxylic acid functionalities into aromatic systems (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Materials Science and Supramolecular Chemistry

In materials science, this compound and its derivatives have been explored for their potential in creating novel supramolecular assemblies. Research demonstrates the synthesis of supramolecular assemblies through the interaction of phenylboronic acids with other molecules, indicating the potential of these compounds in designing new material structures with specific properties (Pedireddi & Seethalekshmi, 2004).

Environmental Studies

The compound's derivatives are also significant in environmental studies, particularly in the degradation of pollutants. A study on the degradation of 4-chloro-3,5-dimethylphenol by UV and UV/persulfate processes highlights the importance of boronic acids in environmental remediation efforts. This research sheds light on the kinetics, mechanisms, and the evolution of toxicity during the degradation process, offering insights into how similar compounds could be used in water treatment and pollution control (Li et al., 2020).

properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKKDZFJTODELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584491
Record name {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849062-38-0
Record name {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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